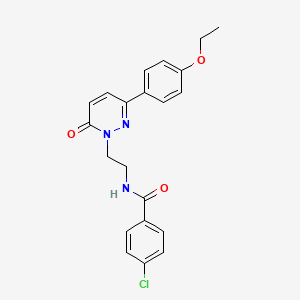![molecular formula C19H15FN2O3 B2393375 1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione CAS No. 2380189-61-5](/img/structure/B2393375.png)
1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is also known as FPMPD and is a pyrazine derivative that has been synthesized for its potential use as a therapeutic agent.
作用機序
The mechanism of action of FPMPD is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, FPMPD has been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cancer cells and promote apoptosis.
Biochemical and Physiological Effects:
FPMPD has been shown to have a number of biochemical and physiological effects. In addition to its potential anti-cancer properties, FPMPD has also been shown to have anti-inflammatory and antioxidant effects. Additionally, studies have suggested that FPMPD may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using FPMPD in lab experiments is its potential therapeutic applications. Additionally, FPMPD is relatively easy to synthesize and purify, making it a readily available compound for scientific research. However, one limitation of using FPMPD is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the study of FPMPD. One promising area of research is in the development of new cancer therapies. Additionally, FPMPD may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Further research is needed to fully understand the potential applications and limitations of this compound.
合成法
The synthesis of FPMPD involves the condensation of 4-fluorobenzaldehyde and phenacylpyrazine-2,3-dione in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain the pure compound.
科学的研究の応用
FPMPD has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that FPMPD has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c20-16-8-6-14(7-9-16)12-21-10-11-22(19(25)18(21)24)13-17(23)15-4-2-1-3-5-15/h1-11H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBPHHCGGGKWPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

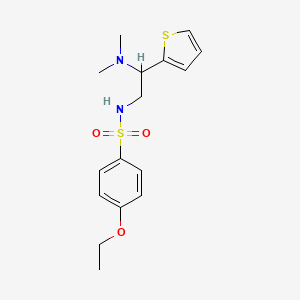
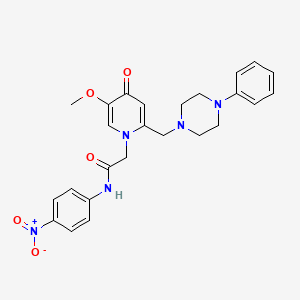
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2393297.png)
![1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2393299.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393304.png)
![2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile](/img/structure/B2393306.png)
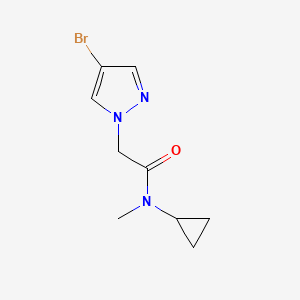
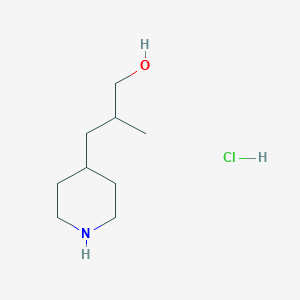
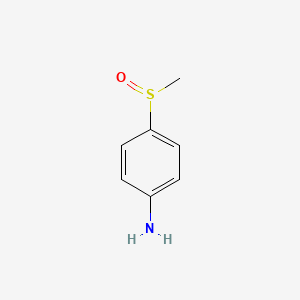
![N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393310.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2393311.png)
